1,2,5-Trimethylpiperidin-4-ol
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Overview
Description
1,2,5-Trimethylpiperidin-4-ol is a piperidine derivative known for its unique chemical structure and diverse applications. Piperidine derivatives are significant in medicinal chemistry due to their biological activities, including antimicrobial, analgesic, and anesthetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylpiperidin-4-ol can be synthesized through various methods. One common approach involves the reduction of 1,2,5-trimethylpiperidin-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 1,2,5-trimethylpiperidin-4-one. This method is preferred due to its efficiency and scalability. The process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,5-trimethylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 1,2,5-Trimethylpiperidin-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1,2,5-Trimethylpiperidin-4-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties against various microorganisms.
Medicine: Investigated for potential use in developing new analgesics and anesthetics.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,5-trimethylpiperidin-4-ol involves its interaction with biological targets, such as enzymes and receptors. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . The compound’s analgesic and anesthetic effects are likely due to its interaction with neural receptors, modulating pain perception and transmission .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylpiperidin-4-one: Another piperidine derivative with similar chemical properties but different biological activities.
1,2,5-Trimethylpiperidin-4-one: The oxidized form of 1,2,5-trimethylpiperidin-4-ol, used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
17618-51-8 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-6-5-9(3)7(2)4-8(6)10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
ZMPIXCGEZCZGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)O |
Origin of Product |
United States |
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